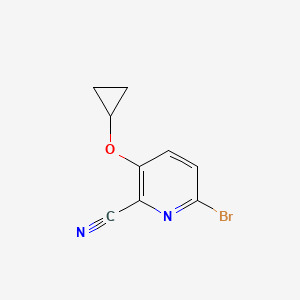
6-Bromo-3-cyclopropoxypicolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-cyclopropoxypicolinonitrile is an organic compound with the molecular formula C9H7BrN2O and a molecular weight of 239.07 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a picolinonitrile moiety. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-cyclopropoxypicolinonitrile typically involves the bromination of a suitable precursor followed by the introduction of the cyclopropoxy group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the precursor molecule. The reaction conditions often include the use of a solvent such as acetonitrile or dichloromethane and may require the presence of a catalyst or a base to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This may involve the use of continuous flow reactors, automated systems, and more efficient purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
6-Bromo-3-cyclopropoxypicolinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
6-Bromo-3-cyclopropoxypicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Bromo-3-cyclopropoxypicolinonitrile involves its interaction with specific molecular targets. The bromine atom and the nitrile group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
6-Bromo-3-pyridinecarboxaldehyde: Another brominated pyridine derivative with applications in organic synthesis.
6-Bromoindole: A brominated indole derivative used in the synthesis of complex organic molecules.
Uniqueness
6-Bromo-3-cyclopropoxypicolinonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other brominated pyridine derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts .
特性
CAS番号 |
1243353-04-9 |
|---|---|
分子式 |
C9H7BrN2O |
分子量 |
239.07 g/mol |
IUPAC名 |
6-bromo-3-cyclopropyloxypyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7BrN2O/c10-9-4-3-8(7(5-11)12-9)13-6-1-2-6/h3-4,6H,1-2H2 |
InChIキー |
WCFSEXRXYBFZCS-UHFFFAOYSA-N |
正規SMILES |
C1CC1OC2=C(N=C(C=C2)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Thiazolo[5,4-b]pyridine-2-methanol](/img/structure/B13921421.png)

![[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate](/img/structure/B13921443.png)


![(1R,2S,5S,8S,9R,12S,17R,18R,21S,24R,26S,27S)-5,12-dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-13,15-diene-4,10,22,29-tetrone](/img/structure/B13921451.png)

